Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate
Overview
Description
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate is a chemical compound with the molecular formula C15H18INO4 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
Unfortunately, the physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
Synthesis Methods
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate and its derivatives are synthesized through various methods, demonstrating their significance in the chemical industry. For instance, the rapid room-temperature liquid-phase synthesis of a related molecule, Diethyl 2-((4-nitroanilino)methylene)malonate, is vital due to its role as a precursor in creating quinoline derivatives with diverse biological activities. This molecule is synthesized efficiently at room temperature, indicating a methodological advancement in producing such compounds on an industrial scale (Valle et al., 2018). Additionally, Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been used in amination reactions with alkyl Grignard reagents, showcasing its utility in synthesizing N-alkyl-p-anisidines (Niwa et al., 2002).
Structural Analysis
The molecular structures of various derivatives of Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate exhibit co-planar conformations. Detailed molecular conformation analysis reveals the presence of strong intramolecular N-H⋯O hydrogen bonding, forming specific graph-set motifs. The effect of substitutions like chloro and nitro on hydrogen bonding strength and supramolecular architecture has been analyzed, highlighting the compound's structural intricacies (Shaik et al., 2019). Furthermore, the study of Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates reveals how regioisomerism influences hydrogen bonding and affects the supramolecular architecture of these compounds (Ilangovan et al., 2013).
Catalytic and Chemical Reactions
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate derivatives are involved in various catalytic and chemical reactions, indicating their broad applicability in chemical synthesis. For instance, novel aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands have been synthesized, showcasing high efficiency and controllability in the ring-opening polymerization of ε-caprolactone (Chang et al., 2019). The regiodivergent palladium-catalyzed alkene difunctionalization reactions involving diethyl malonate and 1,5-dienes highlight the compound's utility in creating complex molecular structures like methylene cyclobutanes and methylene cyclopentanes (Bornowski et al., 2022).
Future Directions
properties
IUPAC Name |
diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDESZXQJQUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)I)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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